N-[(3-Methoxyphenyl)methyl]adenosine

Plant tissue culture Cytokinin toxicity Micropropagation

MemTR (meta-Methoxytopolin Riboside) is an N6-substituted adenosine analog with defined meta-methoxybenzyl substitution (LogP 0.131, mp 153-154°C) for reproducible cytokinin and adenosine receptor studies. • Plant development: Induces aberrant organogenesis as positive control for cytokinin toxicity assays. • SAR probe: Unique LogP vs. N6-benzyladenosine enables membrane permeability comparisons. • Analytical standard: Characterized by NMR/MS for HPLC/LC-MS method development. ≥98% purity. Research-use only. Global shipping.

Molecular Formula C18H21N5O5
Molecular Weight 387.4 g/mol
Cat. No. B12400959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-Methoxyphenyl)methyl]adenosine
Molecular FormulaC18H21N5O5
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1
InChIKeyYUPMHVHUPBAVAS-OWYXCUOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-Methoxyphenyl)methyl]adenosine Overview


N-[(3-Methoxyphenyl)methyl]adenosine (CAS 101565-95-1), also designated meta-Methoxytopolin Riboside (MemTR), is an N6-substituted adenosine analog belonging to the class of aromatic cytokinins [1]. It features a 3-methoxybenzyl moiety at the exocyclic N6-amino position of the adenosine scaffold, distinguishing it from naturally occurring cytokinins and other synthetic adenosine derivatives . This structural modification confers a unique set of physicochemical and biological properties that differentiate it from closely related compounds, making it a tool compound for both plant developmental biology and adenosine receptor pharmacology .

Workflow Plant tissue culture and cytokinin morphogenesis studies
Selection Adenosine receptor SAR probe with meta-methoxy substitution
Context Distinct lipophilicity and bioactivity profile vs. unsubstituted or para-hydroxy analogs

Uniqueness of N-[(3-Methoxyphenyl)methyl]adenosine


While numerous N6-substituted adenosines exist, generic substitution is not viable due to divergent structural and electronic properties driven by the specific benzyl substitution pattern [1]. The meta-methoxy group in N-[(3-Methoxyphenyl)methyl]adenosine profoundly alters lipophilicity (LogP) and hydrogen-bonding capacity compared to the unsubstituted benzyl analog (N6-benzyladenosine) or para-hydroxy derivatives (meta-topolin riboside) [2]. These variations translate into distinct biological outcomes, including differential induction of plantlet deformities in tissue culture [3] and altered receptor selectivity profiles in mammalian systems [4]. Direct substitution with a related analog will not recapitulate these specific phenotypic and binding characteristics, necessitating the use of the exact compound for reliable experimental outcomes.

MemTR (meta-OCH₃)
N6-Benzyladenosine (unsubstituted)
Lower lipophilicity may shift membrane permeability and plantlet phenotype
MemTR
meta-Topolin riboside (para-OH)
Different deformity signature; thermal and receptor binding profiles may not transfer
MemTR
Other topolin derivatives
Substitution pattern alters cytokinin signaling response and analytical behavior

Quantitative Evidence: N-[(3-Methoxyphenyl)methyl]adenosine


Plantlet Deformity Induction vs. Meta-Topolin Riboside

In a comparative study of cytokinin effects on micropropagated 'Williams' bananas, N-[(3-Methoxyphenyl)methyl]adenosine (MemTR) exhibited a distinct toxicity profile. While multiple topolin derivatives were tested, regenerants derived from MemTR-containing media were the most severely deformed among all treatments [1]. In contrast, plants regenerated with meta-topolin riboside (mTR) demonstrated the best overall quality [1]. This differential effect is a direct consequence of the specific meta-methoxy substitution.

Plantlet Deformity
Head-to-head
MemTR induced most severe deformities; mTR produced best quality
Supports cytokinin toxicity pathway studies
Model: Williams banana micropropagation (MS medium)
Plant tissue culture Cytokinin toxicity Micropropagation Banana

Enhanced Lipophilicity vs. N6-Benzyladenosine

The introduction of a methoxy group at the meta-position of the benzyl ring in N-[(3-Methoxyphenyl)methyl]adenosine results in a measurable increase in lipophilicity compared to the unsubstituted N6-benzyladenosine scaffold. The calculated LogP for the target compound is 0.131 , whereas N6-benzyladenosine exhibits a lower LogP of approximately 0.05 [1].

Lipophilicity
Cross-study
LogP 0.131 (MemTR) vs. 0.05 (N6-benzyladenosine)
May support membrane permeability assessment
Calculated values; experimental confirmation advised
Physicochemical property Lipophilicity Membrane permeability SAR

Lower Melting Point vs. N6-Benzyladenosine

N-[(3-Methoxyphenyl)methyl]adenosine exhibits a significantly lower melting point (153-154°C) [1] compared to both N6-benzyladenosine (180-186°C) and meta-topolin riboside (195.6-196.5°C) . This thermal property is a direct consequence of the specific intermolecular interactions governed by the 3-methoxybenzyl substituent.

Melting Point
Cross-study
153-154°C vs. 180-186°C (N6-benzyladenosine)
Supports identity verification and QC
Literature values; batch-specific verification recommended
Thermal stability Solid-state property Formulation Quality control

Vasodilation and Antiproliferation Potential

As an adenosine analog, N-[(3-Methoxyphenyl)methyl]adenosine is classified among compounds known to act on smooth muscle to induce vasodilation and to inhibit cancer progression . While no specific binding affinity data (Ki) is available for this exact compound, the broader class of N6-substituted adenosine derivatives has been shown to exhibit selectivity for adenosine A3 receptors, with methoxybenzyl substitutions influencing potency and selectivity [1].

Receptor Pharmacology
Class-level
Classified as adenosine analog with reported vasodilatory and antiproliferative properties; no Ki data for MemTR
Supports adenosine A₃ SAR probe use
Binding data required to confirm subtype selectivity
Adenosine receptor Vasodilation Cancer Pharmacology

Applications of N-[(3-Methoxyphenyl)methyl]adenosine


Cytokinin-Induced Aberrations in Plant Tissue Culture

Given its demonstrated capacity to induce severe deformities in micropropagated banana plantlets [1], N-[(3-Methoxyphenyl)methyl]adenosine is ideally suited for controlled studies examining the molecular and physiological basis of cytokinin toxicity, abnormal organogenesis, or the role of specific cytokinin metabolites in plant development. Its use as a positive control for inducing aberrant phenotypes can help dissect signaling pathways that are not triggered by structurally similar but less toxic topolins like mTR.

Adenosine Receptor SAR Studies

As a distinct adenosine analog with a specific meta-methoxybenzyl substitution pattern, this compound provides a valuable data point in SAR campaigns aimed at mapping the binding requirements of adenosine receptor subtypes [2]. Its unique physicochemical profile (LogP = 0.131) and potential for A3 receptor interaction make it a useful comparator when evaluating the contribution of the N6-substituent to receptor affinity, selectivity, and functional activity.

Reference Standard for Analytical Methods

The well-defined melting point (153-154°C) [3] and characteristic spectral properties (NMR, MS) [3] of N-[(3-Methoxyphenyl)methyl]adenosine make it suitable for use as a reference standard in the development of analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying this specific cytokinin analog in complex biological matrices or for verifying the identity of newly synthesized batches.

Membrane Permeability & Cellular Uptake Studies

With a calculated LogP value of 0.131 , which is significantly higher than that of the unsubstituted N6-benzyladenosine (LogP = 0.05) [4], this compound can serve as a model substrate for investigating the impact of modest lipophilicity changes on the passive membrane permeability and cellular accumulation of nucleoside analogs. This is relevant for optimizing the design of nucleoside-based probes or therapeutics.

Application
Selection Property
Validation Focus
Plant tissue culture aberration models
Cytokinin toxicity signature
Morphogenesis and signaling endpoints
Adenosine receptor SAR campaigns
N6-substituent selectivity mapping
Receptor binding and functional assays
Analytical reference standard
Defined melting point and spectra
Identity and purity verification
Membrane permeability assessment
Meta-methoxy lipophilicity profile
Cellular accumulation and permeability assays

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